2-Amino-6-[(4-fluorobenzyl)sulfanyl]pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-[(4-fluorobenzyl)sulfanyl]pyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of amino, sulfanyl, and dicarbonitrile functional groups, which contribute to its unique chemical properties and potential biological activities. The pyridine ring is a common structural motif in many natural and synthetic compounds, including pharmaceuticals, agrochemicals, and materials.
Preparation Methods
The synthesis of 2-Amino-6-[(4-fluorobenzyl)sulfanyl]pyridine-3,5-dicarbonitrile can be achieved through various synthetic routes. One common method involves the pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes . Another approach is the three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols . These reactions typically require catalysts such as triethylamine, inorganic bases, boric acid, or Lewis acids, and can be enhanced by ultrasonic irradiation . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
2-Amino-6-[(4-fluorobenzyl)sulfanyl]pyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess–Martin periodinane.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include diethylamine as a catalyst, 1,4-dioxane as a solvent, and triethylamine as a base . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-6-[(4-fluorobenzyl)sulfanyl]pyridine-3,5-dicarbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-6-[(4-fluorobenzyl)sulfanyl]pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist for various receptors, such as adenosine receptors, which are involved in cardiovascular and neurological functions . The presence of the fluorobenzyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-Amino-6-[(4-fluorobenzyl)sulfanyl]pyridine-3,5-dicarbonitrile can be compared with other similar compounds, such as:
2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile: Lacks the fluorobenzyl group, which may result in different biological activities and binding affinities.
4-Amino-6-aryl-2-sulfanylpyridine-3,5-dicarbonitriles: These compounds have an amino group at the 4-position and various aryl groups at the 6-position, leading to diverse chemical and biological properties.
Properties
Molecular Formula |
C14H9FN4S |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-amino-6-[(4-fluorophenyl)methylsulfanyl]pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H9FN4S/c15-12-3-1-9(2-4-12)8-20-14-11(7-17)5-10(6-16)13(18)19-14/h1-5H,8H2,(H2,18,19) |
InChI Key |
YVKOOLFMDDXWKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C=C(C(=N2)N)C#N)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.